![molecular formula C19H19FN4O4S B2442179 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1795490-37-7](/img/structure/B2442179.png)
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the rings may cause the molecule to be planar or nearly planar. The ethoxy and fluoro groups attached to the benzene ring could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ethoxy group could undergo nucleophilic substitution or elimination reactions. The fluoro group, while generally quite stable, could potentially be displaced by a stronger nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
The compound falls within a broader category of benzenesulfonamide derivatives, which have been synthesized and evaluated for their bioactivity across different research contexts. One study focused on the synthesis of new benzenesulfonamide derivatives starting from key intermediates and tested them for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) isoforms. These compounds, including variations with substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties, demonstrated interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).
Cyclooxygenase-2 Inhibition
Another line of research explored 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety as a pharmacophore for cyclooxygenase (COX-1/COX-2) inhibitory activities. Through structure-activity relationships (SAR) and molecular modeling, compounds were developed showing selectivity and potency for COX-2 inhibition, indicating their utility in anti-inflammatory applications (Pal et al., 2003).
Antidiabetic Activity
Further, the synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives were carried out as potential antidiabetic agents. These studies involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to compounds with significant antidiabetic activity based on preliminary biological screening. The structure-activity relationship and in silico drug-relevant properties calculations supported the potential of these compounds as leads for future drug discovery (Faidallah et al., 2016).
Fluorometric Sensing for Hg2+
In another domain, a pyrazoline derivative was used for metal ion selectivity based on fluorometric detection, demonstrating high selectivity towards Hg2+ ions. This study showcased the potential application of benzenesulfonamide derivatives in environmental monitoring and the development of selective fluorometric "turn-off" sensors for detecting Hg2+ ions (Bozkurt & Gul, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-27-17-6-5-14(12-15(17)20)29(25,26)21-7-8-23-9-10-24-19(23)13-16(22-24)18-4-3-11-28-18/h3-6,9-13,21H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMHQZZJQPNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.